molecular formula C10H9N3O4 B11873120 (E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one

(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one

Cat. No.: B11873120
M. Wt: 235.20 g/mol
InChI Key: OHYXOGZWSSNLON-XFFZJAGNSA-N
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Description

(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one typically involves the condensation of 2-nitrobenzaldehyde with an appropriate amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Substitution: The benzylidene group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the benzylidene moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms and interactions.

    Medicine: Potential use as an antibiotic or enzyme inhibitor.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene moiety can interact with active sites of enzymes, inhibiting their activity. The oxazolidinone ring can also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar applications.

    Cycloserine: A structural analog used as an antibiotic.

Uniqueness

(E)-3-((2-nitrobenzylidene)amino)oxazolidin-2-one is unique due to its specific nitrobenzylidene moiety, which can impart distinct chemical and biological properties compared to other oxazolidinones.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-

InChI Key

OHYXOGZWSSNLON-XFFZJAGNSA-N

Isomeric SMILES

C1COC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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